

An In-depth Technical Guide to Roxifiban Acetate and its Active Metabolite XV459

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Compound of Interest

Compound Name: **Roxifiban Acetate**

Cat. No.: **B1679590**

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Executive Summary

Roxifiban Acetate (DMP754) is an orally bioavailable prodrug that undergoes rapid and complete conversion to its active metabolite, XV459, a potent and specific antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.^{[1][2]} As the final common pathway for platelet aggregation, the GPIIb/IIIa receptor represents a critical target for antiplatelet therapy. This guide provides a comprehensive technical overview of **Roxifiban Acetate** and XV459, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks. Although the clinical development of **Roxifiban Acetate** was discontinued, the data gathered from its investigation offer valuable insights into the development of oral GPIIb/IIIa inhibitors.^[3]

The Prodrug Concept: From Roxifiban Acetate to XV459

Roxifiban Acetate was designed as a methyl ester prodrug to enhance oral bioavailability.^[1] Following oral administration, it is rapidly and completely hydrolyzed by esterases in the blood and liver to form the active carboxylic acid metabolite, XV459.^[2] This conversion is highly efficient, with no detectable plasma levels of the parent prodrug.^[4]

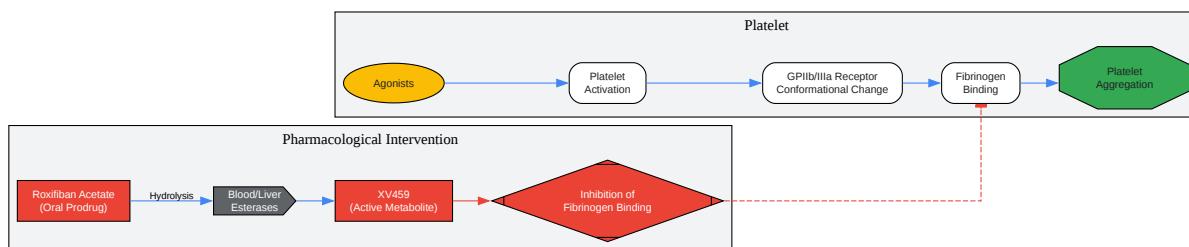
Chemical Structures

- **Roxifiban Acetate (DMP754)**: The methyl ester prodrug.
- XV459: The active carboxylic acid metabolite.

Mechanism of Action: GPIIb/IIIa Receptor Antagonism

XV459 is a non-peptide mimetic of the Arg-Gly-Asp (RGD) sequence, which is the recognition site for adhesive proteins like fibrinogen on the GPIIb/IIIa receptor.^[2] By competitively inhibiting the binding of fibrinogen to this receptor, XV459 blocks the final common pathway of platelet aggregation, regardless of the initial agonist.^{[4][5]} This leads to a potent antiplatelet effect.

The binding of XV459 to the GPIIb/IIIa receptor is characterized by high affinity and a relatively slow dissociation rate, which contributes to its prolonged pharmacodynamic effect.^{[4][5]}



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Figure 1: Mechanism of action of **Roxifiban Acetate** and its active metabolite XV459.

Quantitative Data

The following tables summarize the key quantitative data for XV459, the active metabolite of **Roxifiban Acetate**.

In Vitro Potency and Binding Affinity

Parameter	Species	Agonist	Value	Reference(s)
IC50 (Platelet Aggregation)	Human	ADP, TRAP, Collagen	0.030 - 0.060 μ M	[1]
Dog	ADP	0.027 μ M	[1]	
Baboon	ADP	0.040 μ M	[1]	
IC50 (Fibrinogen Binding)	Human	-	0.011 μ M	[1]
Dog	-	0.009 μ M	[1]	
Baboon	-	0.008 μ M	[1]	
Kd (Binding Affinity)	Human	Resting & Activated Platelets	1 - 2 nM	[4] [5]

Pharmacokinetic Parameters of XV459

Parameter	Species	Dose	Route	Value	Reference(s)
Oral					
Bioavailability (of Roxifiban)	Dog	-	Oral	20.8%	[5]
Terminal Half-life (t _{1/2})	Dog	0.04, 0.4, 1.0 mg/kg	IV	10.4 - 12.2 hours	[4]
Guinea Pig	0.5 µg/kg	IV		2.8 hours	[6]
Systemic Clearance (CL)	Dog	Dose-dependent	IV	Increases with dose	[4]
Guinea Pig	0.5 µg/kg	IV		1.42 mL/min/kg	[6]
Volume of Distribution (V _{ss})	Dog	Dose-dependent	IV	Increases with dose	[4]
Guinea Pig	0.5 µg/kg	IV		0.24 L/kg	[6]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro Platelet Aggregation Assay

Objective: To determine the concentration-dependent inhibition of platelet aggregation by XV459.

Methodology:

- Blood Collection: Whole blood is drawn from human volunteers or animals into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

- Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain PRP.
- Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100% aggregation).
- Assay Procedure:
 - PRP is placed in a cuvette in a light transmittance aggregometer and warmed to 37°C.
 - Various concentrations of XV459 or vehicle control are added to the PRP and incubated for a specified time.
 - A platelet agonist such as Adenosine Diphosphate (ADP), Thrombin Receptor Agonist Peptide (TRAP), or collagen is added to induce aggregation.
 - The change in light transmittance is recorded over time as platelets aggregate.
- Data Analysis: The percentage of platelet aggregation is calculated, and the IC₅₀ value (the concentration of XV459 that inhibits 50% of the maximal aggregation) is determined from the dose-response curve.[\[1\]](#)

Fibrinogen Binding Assay

Objective: To measure the ability of XV459 to inhibit the binding of fibrinogen to GPIIb/IIIa receptors on activated platelets.

Methodology:

- Platelet Preparation: Washed platelets are prepared from whole blood by centrifugation and resuspension in a suitable buffer.
- Assay Procedure:
 - Platelets are activated with an agonist (e.g., ADP).

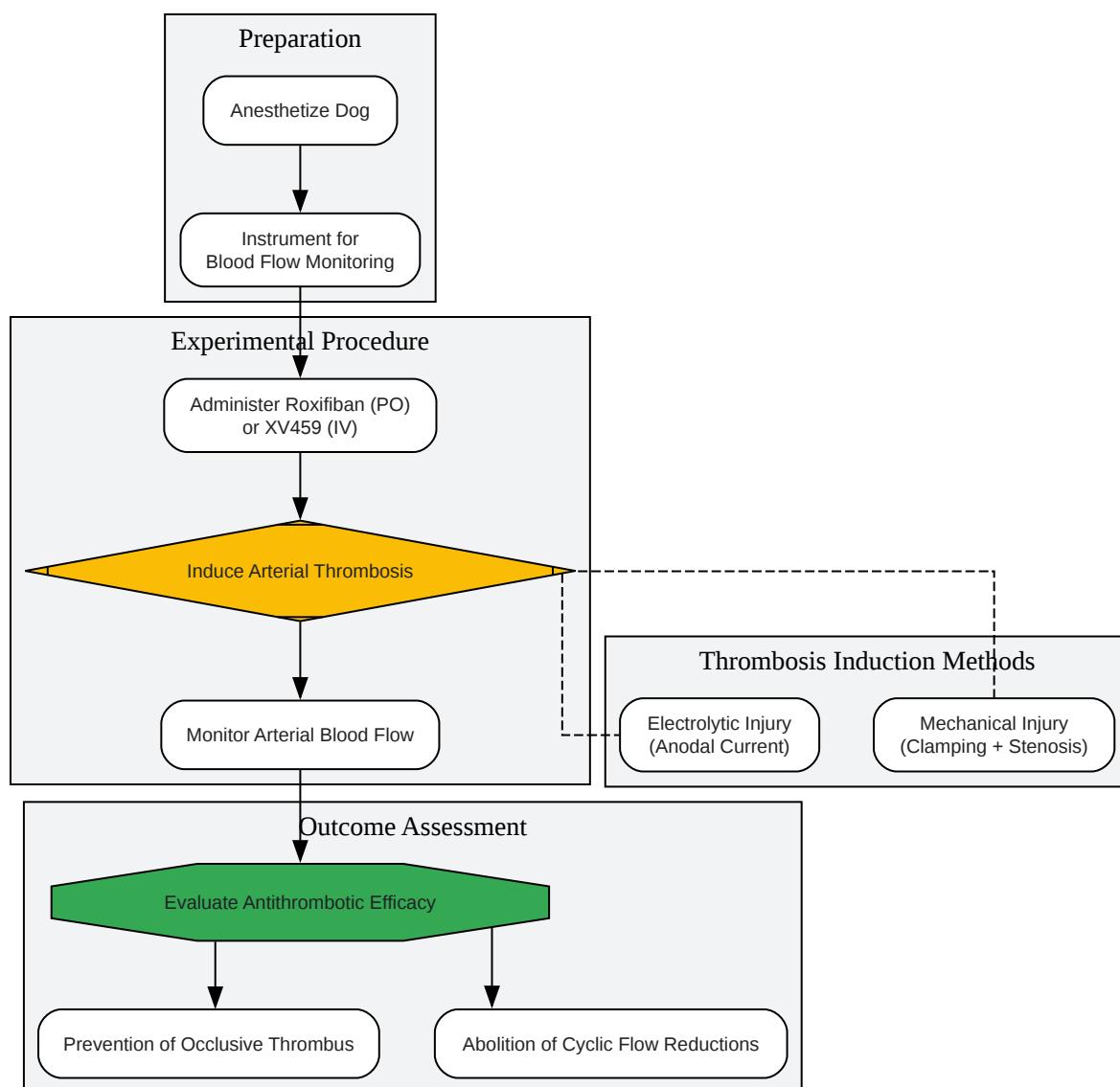
- 125I-labeled fibrinogen and varying concentrations of XV459 are added to the activated platelets.
- The mixture is incubated to allow for binding.
- Bound and free 125I-fibrinogen are separated by centrifugation through a silicone oil layer.
- Data Analysis: The radioactivity of the platelet pellet is measured using a gamma counter to quantify the amount of bound fibrinogen. The IC50 value is calculated as the concentration of XV459 that inhibits 50% of the specific binding of 125I-fibrinogen.[\[1\]](#)[\[7\]](#)

In Vivo Canine Arterial Thrombosis Model

Objective: To evaluate the antithrombotic efficacy of **Roxifiban Acetate** and XV459 in a living animal model.

Methodology:

- Animal Preparation: Anesthetized dogs are instrumented to monitor arterial blood flow in the carotid or femoral artery.
- Thrombosis Induction: Arterial thrombosis is induced by either:
 - Electrolytic Injury: A low-level anodal current (e.g., 200 µA) is applied to the external surface of the artery to induce endothelial damage and thrombus formation.[\[5\]](#)
 - Mechanical Injury: The artery is mechanically clamped, and a stenosis is created to induce cyclic flow reductions, indicative of recurrent platelet-rich thrombus formation and dislodgement.[\[5\]](#)
- Drug Administration: **Roxifiban Acetate** is administered orally (PO), or XV459 is administered intravenously (IV) before or after the induction of thrombosis.[\[5\]](#)
- Efficacy Assessment: The primary endpoint is the prevention of occlusive thrombus formation or the abolition of cyclic flow reductions, as measured by the arterial blood flow probe.[\[5\]](#)

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